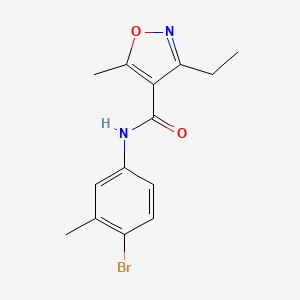
N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
説明
N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It is commonly referred to as BCTC, which stands for N-(4-bromo-3-methylphenyl)-3-(1-ethyl-2-methylpropyl)-2,4-dioxo-1,3-thiazolidine-5-carboxamide. BCTC has gained significant attention in the scientific community due to its potential use as a selective antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).
作用機序
BCTC acts as a selective antagonist of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to the channel and inhibiting its activation by cold temperatures. The binding of BCTC to N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is reversible, which allows for the channel to return to its normal function once the compound is removed.
Biochemical and Physiological Effects:
The inhibition of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by BCTC has been shown to have various biochemical and physiological effects. For example, BCTC has been shown to reduce the sensitivity of sensory neurons to cold temperatures, which can help alleviate cold-induced pain. BCTC has also been shown to reduce the growth and invasion of prostate cancer cells, which express high levels of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Additionally, BCTC has been shown to reduce the frequency and urgency of urination in animal models of overactive bladder.
実験室実験の利点と制限
The use of BCTC in scientific research has several advantages and limitations. One advantage is that BCTC is a highly selective antagonist of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, which allows for the specific inhibition of this channel without affecting other channels or receptors. Another advantage is that BCTC is relatively easy to synthesize and has good solubility in various solvents. One limitation is that BCTC has a relatively short half-life, which requires frequent dosing in animal models. Another limitation is that BCTC can have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of BCTC in scientific research. One direction is the development of more potent and selective N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide antagonists for use in preclinical and clinical studies. Another direction is the investigation of the role of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in various physiological processes such as taste perception and thermoregulation. Additionally, the use of BCTC in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of prostate cancer or other N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide-expressing tumors could be explored.
科学的研究の応用
BCTC has been widely used in scientific research as a selective antagonist of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a member of the Transient Receptor Potential (TRP) family of ion channels, which are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is specifically involved in the detection of cold temperatures and is expressed in various tissues such as the skin, prostate, and bladder. BCTC has been shown to inhibit the cold-induced activation of N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, which makes it a potential therapeutic target for various conditions such as chronic pain, prostate cancer, and overactive bladder.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-5-6-11(15)8(2)7-10/h5-7H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIULHUPXLUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
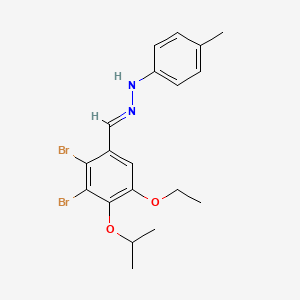

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)
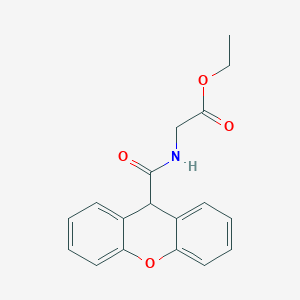
![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
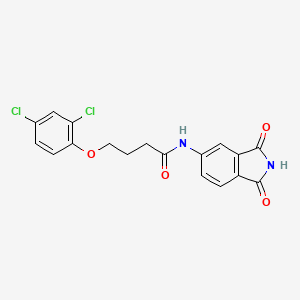
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
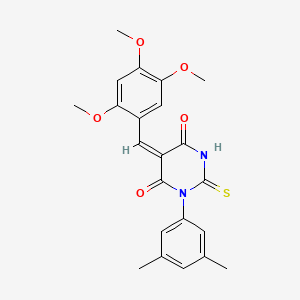
![3-benzyl-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4850408.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide](/img/structure/B4850428.png)